1-(4-tert-Butylphenyl)heptan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-tert-butylphenyl)heptan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O/c1-5-6-7-8-9-16(18)14-10-12-15(13-11-14)17(2,3)4/h10-13H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVZZROGZAGDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Tert Butylphenyl Heptan 1 One and Its Analogues
Classical Synthetic Approaches to Aryl Ketones
Traditional methods for the synthesis of aryl ketones have been widely employed for decades. These approaches, while effective, often rely on stoichiometric reagents and can present challenges regarding substrate scope and functional group tolerance.
Friedel-Crafts Acylation of 4-tert-Butylbenzene with Heptanoic Acid Derivatives
Friedel-Crafts acylation is a classic and direct method for forming a carbon-carbon bond between an aromatic ring and an acyl group. libretexts.org In this electrophilic aromatic substitution reaction, an arene is treated with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a strong Lewis acid catalyst. libretexts.orgcerritos.edu
For the synthesis of 1-(4-tert-butylphenyl)heptan-1-one, the reaction involves the acylation of tert-butylbenzene (B1681246) with a heptanoic acid derivative, such as heptanoyl chloride. The tert-butyl group is an activating, ortho-, para-directing group. Due to significant steric hindrance at the ortho position, the para-substituted product, this compound, is predominantly formed. cerritos.eduyoutube.com The most common Lewis acid catalyst for this transformation is aluminum chloride (AlCl₃), which is used in stoichiometric amounts. libretexts.orgchemguide.co.uk
The general mechanism involves the formation of a highly electrophilic acylium ion through the reaction of heptanoyl chloride with AlCl₃. This acylium ion is then attacked by the electron-rich tert-butylbenzene ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of this intermediate restores aromaticity and yields the desired ketone, regenerating the catalyst in the process. libretexts.org
Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Description |
| Arene | tert-Butylbenzene |
| Acylating Agent | Heptanoyl chloride |
| Catalyst | Aluminum chloride (AlCl₃) |
| Stoichiometry | Typically requires >1 equivalent of AlCl₃ |
| Solvent | Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂) |
| Temperature | 0 °C to reflux |
While highly effective for electron-rich arenes, this method has limitations, including the need for stoichiometric amounts of the Lewis acid, which generates significant waste, and its incompatibility with substrates bearing strongly deactivating groups. libretexts.orgchemistryviews.org
Organometallic Coupling Reactions Involving 4-tert-Butylphenyl Halides
Organometallic reagents provide a powerful alternative to Friedel-Crafts chemistry, offering different pathways for the construction of aryl ketones.
Grignard reagents are among the most well-known organometallic compounds used in organic synthesis. The synthesis of this compound via this route typically begins with the preparation of 4-tert-butylphenylmagnesium bromide. sigmaaldrich.comnih.gov This is achieved by reacting 4-tert-butyl-bromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com
The resulting Grignard reagent can then be reacted with a suitable heptanoyl electrophile. Common choices include heptanoyl chloride or heptanoic anhydride. The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the acylating agent to form a tetrahedral intermediate, which then collapses to produce the ketone. A key challenge is preventing a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol. To mitigate this, the reaction is often carried out at low temperatures.
Table 2: Grignard Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1. Grignard Formation | 4-tert-Butyl-bromobenzene, Magnesium (Mg) | Anhydrous THF or Et₂O | 4-tert-Butylphenylmagnesium bromide |
| 2. Acylation | 4-tert-Butylphenylmagnesium bromide, Heptanoyl chloride | Anhydrous THF or Et₂O, Low Temperature | This compound |
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically joins an organoboron compound with an organohalide, can be adapted for ketone synthesis. wikipedia.org
One common strategy involves the palladium-catalyzed coupling of an acyl chloride with an organoboronic acid. nih.gov For the target molecule, this would entail reacting 4-tert-butylphenylboronic acid with heptanoyl chloride. The reaction is catalyzed by a palladium complex, often with phosphine ligands, in the presence of a base. organic-chemistry.org This method offers high functional group tolerance and generally proceeds under milder conditions than classical methods. wikipedia.orgnih.gov
Another related strategy is carbonylative cross-coupling, where carbon monoxide (CO) is inserted between the aryl and alkyl fragments. For example, 4-tert-butyl-iodobenzene can be coupled with an unactivated alkyl bromide in the presence of CO and a palladium catalyst. chemistryviews.org This approach builds the ketone functionality during the coupling process itself.
Table 3: Example of Suzuki-Miyaura Conditions for Aryl Ketone Synthesis
| Component | Example |
| Aryl Source | 4-tert-Butylphenylboronic acid |
| Acyl Source | Heptanoyl chloride |
| Catalyst | Pd(PPh₃)₄, PdCl₂ |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, THF |
These cross-coupling methods represent a significant advancement, avoiding the use of harsh Lewis acids and expanding the scope of accessible aryl ketone structures. nih.govnih.gov
Oxidation of Secondary Alcohols Derived from this compound Precursors
A reliable two-step approach to aryl ketones involves the synthesis of a secondary alcohol followed by its oxidation. To prepare this compound, the precursor alcohol, 1-(4-tert-butylphenyl)heptan-1-ol, is first synthesized. This is readily accomplished by reacting the Grignard reagent, 4-tert-butylphenylmagnesium bromide, with heptanal. The nucleophilic addition of the Grignard reagent to the aldehyde carbonyl group, followed by an aqueous workup, yields the desired secondary alcohol.
The second step is the oxidation of 1-(4-tert-butylphenyl)heptan-1-ol to the corresponding ketone. A wide variety of oxidizing agents can be employed for this transformation, with the choice often depending on the scale and the presence of other functional groups. Common reagents include:
Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for this oxidation, although the toxicity and disposal of chromium waste are significant drawbacks.
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a mild and high-yielding procedure.
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.
This two-step sequence is highly versatile and generally provides clean products with high yields.
Modern and Sustainable Synthetic Innovations
Contemporary research in organic synthesis emphasizes the development of more efficient, economical, and environmentally benign methods. For the synthesis of aryl ketones, this has led to innovations that minimize waste and avoid harsh reagents.
Recent advancements include the development of catalytic Friedel-Crafts acylations that use recyclable solid acid catalysts instead of stoichiometric AlCl₃. Furthermore, new palladium-catalyzed carbonylative coupling reactions have been designed to use safer sources of carbon monoxide. chemistryviews.org For instance, formic acid can be used to generate CO in situ, improving the safety and practicality of the procedure. chemistryviews.org
Other modern approaches focus on C-H bond activation, where a C-H bond on the arene is directly functionalized, bypassing the need to pre-functionalize the aromatic ring with a halide or boron group. While still an area of active research, these methods hold promise for more atom-economical syntheses of aryl ketones in the future. Microwave-assisted synthesis has also emerged as a sustainable technique that can accelerate reaction rates, increase yields, and improve product purity compared to conventional heating methods. researchgate.net
Catalytic and Asymmetric Hydrogenation Pathways
Catalytic hydrogenation is a fundamental process in organic synthesis, often employed for the reduction of functional groups. In the context of synthesizing analogues of this compound, such as the corresponding alcohol or saturated cyclic derivatives, catalytic hydrogenation plays a crucial role. For instance, the hydrogenation of 4-tert-butylphenol (B1678320) can yield 4-tert-butylcyclohexanol, a valuable intermediate. This reaction is typically carried out in three-phase reactor systems over supported Group VIII metals. nacatsoc.org The stereoselectivity of this hydrogenation, leading to either cis- or trans-4-tert-butylcyclohexanol, is significantly influenced by the acidity or basicity of the support material. nacatsoc.org
Asymmetric hydrogenation has emerged as a powerful tool for the construction of stereocenters, which is particularly relevant for the synthesis of chiral analogues. researchgate.net While the direct asymmetric hydrogenation of an aromatic ketone like this compound to a chiral alcohol is a challenging transformation, significant progress has been made in the asymmetric hydrogenation of various ketones. Ruthenium-based catalysts are often employed for the asymmetric transfer hydrogenation of ketones, a process that can generate chiral alcohols with high enantioselectivity. sciencegate.app
The table below summarizes different catalytic systems used in hydrogenation reactions relevant to the synthesis of analogues of this compound.
| Catalyst System | Substrate Type | Product Type | Key Features |
| Pt/SiO2 | 4-tert-butylphenol | 4-tert-butylcyclohexanol, 4-tert-butylcyclohexanone | Gas-phase hydrogenation, stereoselectivity influenced by support acidity. nacatsoc.org |
| Palladium on Al2O3 / Ruthenium on Al2O3 | 2- and 4-tert-butylphenol | 2- and 4-tert-butylcyclohexanol | Two-stage hydrogenation process. google.com |
| Rhodium on carbon, Palladium on barium carbonate, Ruthenium on carbon | p-tert-butylphenol | p-tert-butylcyclohexanol | Catalytic hydrogenation for producing intermediates for fragrances and pharmaceuticals. google.com |
| Ruthenium-based catalysts | Ketones | Chiral Alcohols | Asymmetric transfer hydrogenation for the synthesis of enantiomerically enriched products. sciencegate.app |
Photochemical and Electrochemical Synthesis Techniques
Photochemical and electrochemical methods offer alternative pathways for the synthesis of aromatic ketones, often under milder conditions compared to traditional thermal reactions. Photochemical reactions, initiated by the absorption of light, can be used to generate reactive intermediates that lead to the formation of ketones. acs.orgmsu.edu For example, the photolysis of certain carbonyl compounds can lead to the formation of acyl and alkyl radicals, which can then recombine or react with other species to form new ketones. scribd.com While direct photochemical synthesis of this compound is not extensively documented, the general principles of organic photochemistry suggest its feasibility through appropriately designed precursors. libretexts.org
Electrochemical synthesis provides another avenue for the formation of aromatic ketones. These methods utilize an electric current to drive chemical reactions. For instance, the α-arylation of ketones can be achieved electrochemically by reacting aryl diazonium salts with enol acetates. rsc.org This approach allows for the formation of carbon-carbon bonds under mild conditions. Mediated electrochemical synthesis using reagents like ceric methanesulfonate has also been shown to be effective for the preparation of aromatic aldehydes and ketones. acs.org The electrochemical reduction of carbonyl compounds is another relevant process, which can lead to the formation of alcohols or diols. organic-chemistry.org
Recent advances have also explored the electrochemical deoxyarylation of aromatic aldehydes and ketones. acs.orgresearchgate.net These methods often involve the generation of radical intermediates that can participate in coupling reactions.
The following table provides an overview of some photochemical and electrochemical methods applicable to ketone synthesis.
| Method | Description | Potential Application | Reference |
| Photochemical Uncaging | Release of ketones from photolabile protecting groups upon irradiation. | Controlled synthesis of ketones with spatial and temporal precision. | nih.gov |
| Electrochemical α-Arylation | Formation of a C-C bond at the α-position of a ketone using an electrochemical approach. | Synthesis of complex ketone structures. | rsc.org |
| Mediated Electrochemical Synthesis | Use of a mediator to facilitate the electrochemical oxidation of precursors to ketones. | Efficient synthesis of aromatic ketones. | acs.org |
| Electrochemical Deoxyarylation | Reductive coupling of aromatic carbonyls. | Synthesis of diaryl ketones and related structures. | acs.orgresearchgate.net |
Green Chemistry Principles in Reaction Design and Solvent Selection
The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable processes. ejcmpr.com Green chemistry focuses on minimizing waste, using less hazardous chemicals, and improving energy efficiency. kean.edu
A key reaction for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with heptanoyl chloride or heptanoic anhydride. researchgate.netwikipedia.orgchemistrysteps.com Traditional Friedel-Crafts reactions often require stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride, which generate significant amounts of corrosive waste during workup. researchgate.net Green chemistry approaches to Friedel-Crafts acylation aim to replace these catalysts with more environmentally friendly alternatives. This includes the use of solid acid catalysts like zeolites, clays, and sulfated zirconia, which can be easily separated and potentially reused. researchgate.net
Solvent selection is another critical aspect of green chemistry. Many organic reactions are performed in volatile organic compounds (VOCs), which can have negative environmental and health impacts. The development of Friedel-Crafts acylations in greener solvents, or even under solvent-free conditions, is an active area of research. organic-chemistry.org For instance, zinc oxide has been used as a catalyst for Friedel-Crafts acylation reactions on a solid surface, eliminating the need for a solvent. organic-chemistry.org
The principles of green chemistry can be applied to various stages of the synthesis, as outlined in the table below.
| Green Chemistry Principle | Application in Synthesis | Example |
| Use of Catalytic Reagents | Replacing stoichiometric Lewis acids in Friedel-Crafts acylation with catalytic amounts of a more benign catalyst. | Using catalytic amounts of a mild Lewis acid like a zinc(II) salt. wikipedia.org |
| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Performing reactions in ionic liquids or under solvent-free conditions. organic-chemistry.orggoogle.com |
| Atom Economy | Designing reactions where the maximum proportion of reactant atoms is incorporated into the final product. | The synthesis of furans from propargyl alcohols and terminal alkynes is a fully atom-economic process. organic-chemistry.org |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. | Intermolecular Friedel-Crafts acylation in hexafluoro-2-propanol can proceed at room temperature without additional reagents. organic-chemistry.org |
Regioselective and Chemoselective Syntheses of this compound
The synthesis of this compound via Friedel-Crafts acylation of tert-butylbenzene with an acylating agent like heptanoyl chloride is a classic example of an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effect of the tert-butyl group already present on the aromatic ring. The tert-butyl group is an ortho, para-directing activator. However, due to the large steric hindrance of the tert-butyl group, the incoming acyl group is predominantly directed to the para position, leading to the formation of this compound as the major product. wikipedia.org
Chemoselectivity in the synthesis of more complex analogues can be a significant challenge. For instance, if a molecule contains multiple reactive sites, a chemoselective reaction will preferentially react at one site over the others. In the context of synthesizing analogues of this compound, this could involve the selective reaction at a particular functional group in a multifunctional starting material. For example, chemoselective Sonogashira coupling reactions have been used to synthesize precursors for more complex heterocyclic structures. rsc.org
The following table highlights key aspects of regioselective and chemoselective synthesis relevant to this compound.
| Reaction Type | Key Aspect | Outcome for this compound Synthesis |
| Friedel-Crafts Acylation | Regioselectivity | The tert-butyl group directs the incoming acyl group primarily to the para position, yielding the desired product. wikipedia.org |
| Suzuki-Miyaura Coupling | Chemoselectivity | Can be used for the selective formation of C-C bonds in the presence of multiple reactive halides, allowing for the synthesis of complex analogues. core.ac.uk |
| Sonogashira Coupling | Chemoselectivity | Enables the selective coupling of terminal alkynes with aryl halides, providing access to precursors for various derivatives. rsc.org |
Process Optimization and Scalability Considerations for this compound Production
The transition from a laboratory-scale synthesis to large-scale industrial production of this compound requires careful process optimization and consideration of scalability. The Friedel-Crafts acylation, being the most likely route for its production, presents several challenges that need to be addressed for efficient and cost-effective manufacturing. researchgate.netstudymind.co.uk
Reaction conditions such as temperature, reaction time, and reactant stoichiometry must be carefully optimized to maximize the yield and purity of the product while minimizing the formation of byproducts. For instance, in the Friedel-Crafts acylation, controlling the temperature is crucial to prevent side reactions. studymind.co.uk
The scalability of the process also depends on factors such as heat transfer, mixing, and the ability to handle large quantities of chemicals safely. The use of continuous flow reactors, as opposed to batch reactors, can offer advantages in terms of better process control, improved safety, and higher throughput. kean.edu
The table below summarizes key parameters for the process optimization and scalability of this compound production.
| Parameter | Consideration for Optimization and Scalability | Potential Improvement |
| Catalyst | Choice between homogeneous and heterogeneous catalysts. Catalyst loading and recovery. | Use of recyclable solid acid catalysts to minimize waste and cost. researchgate.net |
| Solvent | Selection of an appropriate solvent that is effective, safe, and environmentally friendly. | Implementation of solvent-free conditions or use of green solvents. organic-chemistry.org |
| Reaction Conditions | Temperature, pressure, reaction time, and stoichiometry. | Optimization to achieve high conversion, selectivity, and yield, while ensuring process safety. |
| Reactor Type | Batch versus continuous flow reactors. | Continuous flow processing for better control, safety, and scalability. kean.edu |
| Downstream Processing | Product isolation and purification methods. | Development of efficient and scalable purification techniques to obtain high-purity product. |
Chemical Reactivity and Mechanistic Studies of 1 4 Tert Butylphenyl Heptan 1 One
Reactions at the Carbonyl Group
The polarized carbon-oxygen double bond of the carbonyl group serves as the primary site for a variety of chemical transformations, including nucleophilic additions and reductions.
Nucleophilic Addition Reactions
The electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which can then be protonated to yield the final addition product. stackexchange.com
Imine Derivatization: The reaction of 1-(4-tert-Butylphenyl)heptan-1-one with primary amines or ammonia (B1221849) under acidic catalysis is expected to yield imines, also known as Schiff bases. The reaction proceeds through the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the carbon-nitrogen double bond of the imine. youtube.comyoutube.com The use of a primary amine is crucial for the formation of a stable imine. youtube.com
| Reaction | Reagents | Product |
| Cyanohydrin Formation | HCN, cat. NaCN or KCN | 2-(4-tert-Butylphenyl)-2-hydroxyoctanenitrile |
| Imine Derivatization | R-NH₂, cat. H⁺ | N-Alkyl/Aryl-1-(4-tert-butylphenyl)heptan-1-imine |
Reduction Pathways to Corresponding Alcohols and Alkanes
The carbonyl group of this compound can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group, depending on the reducing agent and reaction conditions employed.
The reduction to the corresponding secondary alcohol, 1-(4-tert-Butylphenyl)heptan-1-ol, can be achieved using various hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated upon workup.
For the complete reduction of the carbonyl group to a methylene group, yielding 1-tert-butyl-4-heptylbenzene, two classical methods are particularly effective for aryl ketones: the Clemmensen reduction and the Wolff-Kishner reduction.
Clemmensen Reduction: This method involves heating the ketone with zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orgorgoreview.comvedantu.comlibretexts.organnamalaiuniversity.ac.in It is particularly well-suited for the reduction of aryl-alkyl ketones that are stable in strongly acidic conditions. wikipedia.orgorgoreview.comlibretexts.organnamalaiuniversity.ac.in The exact mechanism is not fully understood but is thought to involve intermediates on the surface of the zinc. wikipedia.orglibretexts.org
Wolff-Kishner Reduction: This reaction is performed under basic conditions, making it a suitable alternative for substrates that are sensitive to strong acid. orgoreview.com The ketone is first converted to a hydrazone by reaction with hydrazine (B178648) (N₂H₄). The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orgtcichemicals.commasterorganicchemistry.com The reaction proceeds through the deprotonation of the hydrazone and the subsequent loss of nitrogen gas to form a carbanion, which is then protonated to give the alkane. wikipedia.orgmasterorganicchemistry.com
| Reduction Type | Reagents | Product |
| To Alcohol | NaBH₄ or LiAlH₄, followed by H₃O⁺ | 1-(4-tert-Butylphenyl)heptan-1-ol |
| To Alkane (Clemmensen) | Zn(Hg), conc. HCl, heat | 1-tert-Butyl-4-heptylbenzene |
| To Alkane (Wolff-Kishner) | N₂H₄, KOH, ethylene glycol, heat | 1-tert-Butyl-4-heptylbenzene |
Enolate Chemistry and Alpha-Substitution Reactions
The presence of α-hydrogens on the heptanoyl chain allows for the formation of an enolate intermediate under basic conditions. This enolate can then act as a nucleophile in a variety of substitution reactions.
Alkylation: Treatment of this compound with a strong base, such as lithium diisopropylamide (LDA), will generate the enolate by deprotonation at the α-carbon. This enolate can then be reacted with an alkyl halide in an Sₙ2 reaction to introduce an alkyl group at the α-position.
Halogenation: Alpha-halogenation of this compound can be achieved under either acidic or basic conditions. wikipedia.org
Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone will tautomerize to its enol form. The electron-rich enol then acts as a nucleophile and attacks the halogen (Cl₂, Br₂, or I₂), leading to the substitution of one α-hydrogen. libretexts.org
Base-Promoted Halogenation: Under basic conditions, an enolate is formed, which then reacts with the halogen. This process is generally faster than acid-catalyzed halogenation. For ketones with multiple α-hydrogens, polyhalogenation can occur under basic conditions because the inductive effect of the first halogen increases the acidity of the remaining α-hydrogens. wikipedia.org A known example is the chlorination of the closely related 4'-tert-butylacetophenone (B192730) in acetic acid. prepchem.com
| Reaction | Reagents | Intermediate | Product |
| α-Alkylation | 1. LDA 2. R-X | Enolate | 2-Alkyl-1-(4-tert-butylphenyl)heptan-1-one |
| α-Halogenation (Acidic) | X₂ (Cl₂, Br₂, I₂), cat. H⁺ | Enol | 2-Halo-1-(4-tert-butylphenyl)heptan-1-one |
| α-Halogenation (Basic) | X₂ (Cl₂, Br₂, I₂), base (e.g., NaOH) | Enolate | 2-Halo-1-(4-tert-butylphenyl)heptan-1-one |
Transformations Involving the Aromatic Ring
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, with the regiochemical outcome being influenced by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity
The two substituents on the aromatic ring, the tert-butyl group and the heptanoyl group, will direct incoming electrophiles to specific positions. The tert-butyl group is an activating, ortho, para-director due to inductive effects and hyperconjugation. Conversely, the heptanoyl group is a deactivating, meta-director due to the electron-withdrawing nature of the carbonyl group.
In electrophilic aromatic substitution reactions such as nitration or halogenation, the incoming electrophile will preferentially substitute at the positions ortho to the activating tert-butyl group and meta to the deactivating heptanoyl group. Given that the two groups are para to each other, the positions ortho to the tert-butyl group are also meta to the heptanoyl group. Therefore, substitution is expected to occur at the two equivalent positions ortho to the tert-butyl group. For example, the Friedel-Crafts acylation of tert-butylbenzene (B1681246) with acetyl chloride in the presence of aluminum chloride yields 4'-tert-butylacetophenone, demonstrating the para-directing effect of the tert-butyl group. prepchem.com Similarly, the Friedel-Crafts alkylation of t-butylbenzene leads to the formation of p-di-t-butylbenzene. cerritos.edulibretexts.org Nitration of substituted tert-butyl phenols has also been shown to occur at the position para to the tert-butyl group. google.com
Functionalization of the tert-Butyl Group
The tert-butyl group is generally considered to be chemically inert and resistant to many chemical transformations due to the absence of α-hydrogens and the strength of the C-C bonds. However, under specific and often forcing conditions, functionalization can be achieved. While direct functionalization of the tert-butyl group on this compound is not widely reported, recent advances in C-H activation chemistry have shown that even sterically congested primary C-H bonds within a tert-butyl group can be hydroxylated using specialized catalytic systems. This suggests that, in principle, selective oxidation of the tert-butyl group could be a possible, albeit challenging, transformation.
Cleavage and Rearrangement Reactions of the Ketone Framework
The photochemical behavior of this compound is expected to be dominated by Norrish Type I and Type II reactions, which are common pathways for ketones upon excitation by UV light. wikipedia.org
Norrish Type I Reaction: This pathway involves the homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group. wikipedia.org For this compound, this would result in the formation of a 4-tert-butylbenzoyl radical and a hexyl radical. The stability of these resulting radicals plays a crucial role in the subsequent reaction steps. wikipedia.org The hexyl radical can undergo further reactions such as hydrogen abstraction to form hexane, or disproportionation. The 4-tert-butylbenzoyl radical can lose carbon monoxide to form a 4-tert-butylphenyl radical, which can then participate in various radical-radical coupling reactions. wikipedia.org
Norrish Type II Reaction: This intramolecular process involves the abstraction of a gamma-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. wikipedia.orgnumberanalytics.com In the case of this compound, the gamma-hydrogens are located on the third carbon of the heptanoyl chain. The resulting 1,4-biradical can then undergo one of two main secondary reactions:
Cleavage (Fragmentation): The biradical can cleave to form 1-(4-tert-butylphenyl)ethanone (acetophenone derivative) and pent-1-ene. wikipedia.org
Cyclization (Yang Cyclization): Intramolecular combination of the radical centers can lead to the formation of a cyclobutanol (B46151) derivative. wikipedia.org
The competition between Norrish Type I and Type II pathways, and between fragmentation and cyclization within the Type II manifold, is influenced by various factors including the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. For aryl alkyl ketones, the Norrish Type II reaction is often the more dominant pathway. researchgate.net
Kinetic and Thermodynamic Investigations of Reaction Mechanisms
Kinetic Considerations: The rates of Norrish Type I and Type II reactions are dependent on several factors. The rate of alpha-cleavage in the Norrish Type I reaction is influenced by the stability of the radicals formed. wikipedia.org For the Norrish Type II reaction, the rate of gamma-hydrogen abstraction is a key determinant. The presence of the electron-donating tert-butyl group on the phenyl ring is expected to influence the lifetime and reactivity of the excited triplet state of the ketone. Studies on other p-alkyl substituted phenyl ketones have shown that such substituents can affect the quantum yields of the Norrish Type II process. slideshare.net
The competition between the fragmentation and cyclization pathways of the 1,4-biradical intermediate is also a kinetic issue. The conformational flexibility of the biradical and the steric hindrance around the radical centers will dictate the relative rates of bond cleavage versus ring formation. researchgate.net
Thermodynamic Considerations: The thermodynamics of these reactions are governed by the bond dissociation energies and the stability of the products. The cleavage of the alpha-carbon-carbonyl bond in the Norrish Type I reaction requires overcoming the bond dissociation energy. In the Norrish Type II pathway, the formation of the 1,4-biradical is a key energetic step. acs.org The relative stability of the resulting alkene and enol (which tautomerizes to the ketone) versus the cyclobutanol product will influence the thermodynamic favorability of the fragmentation and cyclization pathways, respectively.
For aryl alkyl ketones in general, the triplet excited state is typically the reactive species in Norrish Type II reactions. chempedia.info The energy of this triplet state and the activation barriers for the subsequent reaction steps are critical thermodynamic parameters.
Below is a predictive summary of the likely photochemical reaction products of this compound based on established mechanisms for analogous ketones.
| Reaction Type | Primary Intermediate | Major Products | Minor/Possible Products |
| Norrish Type I | 4-tert-Butylbenzoyl radical + Hexyl radical | 4-tert-Butylbenzaldehyde, Hexane, Decarbonylation products | Recombination products |
| Norrish Type II | 1,4-Biradical | 1-(4-tert-Butylphenyl)ethanone, Pent-1-ene | Cyclobutanol derivatives |
It is important to emphasize that the precise product distribution, quantum yields, and reaction kinetics for this compound would require specific experimental investigation. The information presented here is an extrapolation based on the well-documented photochemistry of structurally related aryl alkyl ketones.
Derivatization and Structural Modification Strategies for 1 4 Tert Butylphenyl Heptan 1 One
Synthesis of Corresponding Secondary Alcohols and Ethers
The carbonyl group of 1-(4-tert-Butylphenyl)heptan-1-one is a prime target for nucleophilic attack, allowing for its conversion into a secondary alcohol and subsequently into various ether derivatives.
The reduction of the ketone functionality to a secondary alcohol, 1-(4-tert-Butylphenyl)heptan-1-ol, is a fundamental transformation. This can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling, typically carried out in alcoholic solvents like methanol (B129727) or ethanol. For more sterically hindered or less reactive ketones, the more powerful reducing agent, lithium aluminum hydride, can be employed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
Once the secondary alcohol, 1-(4-tert-Butylphenyl)heptan-1-ol, is obtained, it can be converted into a diverse range of ethers. A widely used method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) in a classic SN2 reaction to yield the desired ether. The choice of the alkyl halide determines the nature of the ether's alkyl group.
Preparation of Imines, Oximes, Hydrazones, and Related Nitrogen-Containing Derivatives
The carbonyl carbon of this compound is electrophilic and readily reacts with various nitrogen-based nucleophiles to form a range of C=N double-bonded derivatives. These reactions typically involve the condensation of the ketone with a primary amine, hydroxylamine (B1172632), or hydrazine (B178648), often under mildly acidic conditions which catalyze the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity.
Imines , also known as Schiff bases, are formed by the reaction of this compound with a primary amine (R-NH₂). The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the imine. The equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation.
Oximes are prepared by treating the ketone with hydroxylamine (NH₂OH) or its hydrochloride salt. The resulting this compound oxime contains a C=N-OH functional group. These derivatives are often crystalline solids and have been historically used for the purification and characterization of ketones.
Hydrazones are synthesized through the reaction of this compound with hydrazine (H₂N-NH₂) or its derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine. The resulting hydrazones contain a C=N-NHR moiety. 2,4-Dinitrophenylhydrazones are particularly useful as they are typically brightly colored, crystalline solids with sharp melting points, facilitating the identification of the parent ketone.
Halogenation and Oxidation of the Alkyl Chain and Aromatic Ring
Both the alkyl chain and the aromatic ring of this compound can be subjected to halogenation and oxidation, leading to a variety of functionalized derivatives.
Halogenation of the aromatic ring can be achieved through electrophilic aromatic substitution. For instance, bromination of the phenyl ring would be expected to occur at the positions ortho to the activating tert-butyl group. The reaction is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). Halogenation at the α-position of the alkyl chain can also be achieved under different conditions, for example, using N-bromosuccinimide (NBS) under radical initiation.
Oxidation of the alkyl side chain can be performed using strong oxidizing agents. For example, treatment with hot, alkaline potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the alkyl chain and oxidation of the benzylic carbon, ultimately yielding 4-tert-butylbenzoic acid. It is important to note that under drastic conditions, the tert-butyl group itself can also be susceptible to oxidation. Oxidation of the aromatic ring itself is generally more challenging due to its inherent stability, but under harsh conditions, it can lead to ring-opening products.
Formation of Organometallic Derivatives and Complexation Studies
The carbonyl group and the aromatic ring of this compound can participate in the formation of organometallic derivatives and coordination complexes.
The carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base, coordinating to various metal centers. This can influence the reactivity of the ketone, for example, by enhancing the electrophilicity of the carbonyl carbon.
Furthermore, the ketone can be a precursor for the synthesis of more complex organometallic compounds. For instance, a Grignard reaction, involving the addition of an organomagnesium halide (R-MgX) to the carbonyl group, would yield a tertiary alcohol after acidic workup. This reaction allows for the introduction of a new carbon-carbon bond and the creation of a new stereocenter.
Theoretical and Computational Chemistry Applied to 1 4 Tert Butylphenyl Heptan 1 One
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding of 1-(4-tert-Butylphenyl)heptan-1-one. DFT methods provide a robust framework for calculating the electron distribution, molecular orbital energies, and various electronic properties.
The electronic structure of an aromatic ketone is primarily influenced by the interplay between the aromatic ring and the carbonyl group. numberanalytics.com The carbonyl group is planar and polar, with the oxygen atom being more electronegative than the carbon, leading to a significant dipole moment. numberanalytics.com The aromatic ring, in this case, a para-substituted benzene (B151609), can donate or withdraw electron density, affecting the reactivity of the carbonyl group. numberanalytics.com
For this compound, the tert-butyl group is an electron-donating group through hyperconjugation, which influences the electronic properties of the phenyl ring. This, in turn, affects the carbonyl group's reactivity. DFT calculations can quantify these effects by computing atomic charges, bond orders, and molecular orbitals.
A typical DFT calculation, for instance at the B3LYP/6-31G(d) level of theory, can provide the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wisc.edu The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Table 1: Illustrative Calculated Electronic Properties of this compound
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.9 D | Measures the overall polarity of the molecule. |
Note: These are illustrative values based on typical calculations for similar aromatic ketones and are not from a specific computational study on this exact molecule.
Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to understand the bonding in more detail. wisc.edu It allows for the examination of charge transfer interactions between filled and vacant orbitals, providing a quantitative picture of hyperconjugation and resonance effects within the molecule.
Conformational Analysis and Molecular Dynamics Simulations
The heptanoyl chain and the tert-butyl group introduce significant conformational flexibility to this compound. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. lumenlearning.com
The rotation around the single bonds, particularly the C-C bonds of the heptyl chain and the bond connecting the carbonyl group to the phenyl ring, gives rise to numerous possible conformers. The stability of these conformers is governed by a combination of steric hindrance, torsional strain, and non-covalent interactions. libretexts.org For instance, the interaction between the bulky tert-butyl group and the heptyl chain can significantly influence the preferred conformation. rsc.org
Computational methods like molecular mechanics (MM) and DFT can be used to perform a systematic search for low-energy conformers. nih.gov The potential energy surface can be scanned by systematically rotating key dihedral angles to locate energy minima.
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the conformational space and provide insights into how the molecule behaves at a given temperature. nih.gov This is particularly useful for understanding the flexibility of the long alkyl chain and its interactions with its environment. Coarse-grained MD simulations can even be used to model the behavior of such molecules in larger systems, like in the formation of nanoparticles. nih.gov
Table 2: Illustrative Relative Energies of Key Conformers of this compound
| Conformer Description | Dihedral Angle (Ar-CO-CH₂-CH₂) | Relative Energy (kcal/mol) |
| Anti (extended chain) | ~180° | 0.0 (Reference) |
| Gauche 1 | ~60° | 0.8 |
| Gauche 2 | ~-60° | 0.8 |
| Eclipsed | ~0° | > 5.0 (Transition State) |
Note: These are illustrative values based on general principles of conformational analysis of long-chain alkyl ketones and are not from a specific computational study on this exact molecule.
Prediction of Reaction Pathways and Transition State Geometries
Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that control the reaction rates. rsc.org For this compound, several types of reactions can be computationally investigated.
Aromatic ketones can undergo a variety of reactions, including nucleophilic addition to the carbonyl group, reduction of the carbonyl group, and electrophilic substitution on the aromatic ring. numberanalytics.comnumberanalytics.com DFT calculations can be used to model the potential energy surfaces of these reactions, identifying the reactants, products, intermediates, and transition states. nih.gov
For example, in a nucleophilic addition reaction, the attacking nucleophile approaches the electrophilic carbonyl carbon. numberanalytics.com Computational methods can determine the geometry of the transition state for this process, including the bond lengths and angles of the forming and breaking bonds. rsc.org The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated to predict the reaction rate.
Recently, new methods have been developed to transform aromatic ketones into aromatic esters in a one-pot process, which could be applicable to this compound. sciencedaily.comazom.comwaseda.jp Computational studies can help elucidate the mechanism of such transformations.
Table 3: Illustrative Calculated Activation Energies for Reactions of this compound
| Reaction Type | Illustrative Activation Energy (kcal/mol) | Significance |
| Nucleophilic addition of a generic nucleophile | 10 - 20 | Predicts the feasibility of addition reactions. |
| Reduction with a hydride source | 15 - 25 | Provides insight into the conditions needed for reduction. |
| Electrophilic aromatic substitution (e.g., nitration) | 20 - 30 | Indicates the reactivity of the aromatic ring. |
Note: These are illustrative values based on typical calculations for similar aromatic ketones and are not from a specific computational study on this exact molecule.
Structure-Reactivity Relationship Modeling and Quantitative Structure–Activity Relationships (QSAR) in a purely chemical context
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity, which in a purely chemical context can be its reactivity. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and an observed chemical property.
For this compound, various molecular descriptors can be calculated using computational methods. These can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
A QSAR model could be developed, for instance, to predict the rate constant of a particular reaction for a series of related aromatic ketones. By including this compound in the training set of such a model, its reactivity could be predicted. While no specific QSAR studies on this molecule are available, the principles of QSAR are well-established and could be applied. nih.gov
Table 4: Illustrative Molecular Descriptors for this compound for use in QSAR
| Descriptor Type | Descriptor | Illustrative Value |
| Electronic | LUMO Energy | -1.2 eV |
| Steric | Molecular Volume | 300 ų |
| Topological | Wiener Index | 150 |
Note: These are illustrative values and are not from a specific computational study on this exact molecule.
Computational Predictions of Spectroscopic Parameters for Methodological Development
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for the interpretation of experimental spectra and for the development of new spectroscopic methods. rsc.org
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations can help in the assignment of complex NMR spectra. For this compound, this would be particularly useful for assigning the signals of the heptyl chain and the aromatic protons. wisc.edunih.govresearchgate.net
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated using DFT. researchgate.net This allows for the prediction of the IR spectrum, including the characteristic carbonyl (C=O) stretching frequency, which is a strong band typically found around 1700 cm⁻¹. youtube.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis spectrum. researchgate.net For aromatic ketones, the n→π* and π→π* transitions are of particular interest.
The accuracy of these computational predictions is highly dependent on the level of theory and basis set used. nih.gov By comparing calculated spectra with experimental data for known compounds, computational methods can be refined and validated, contributing to methodological development in the field.
Table 5: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Illustrative Predicted Value |
| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | ~200 ppm |
| ¹H NMR | Aromatic Proton (ortho to C=O) Chemical Shift | ~7.8 ppm |
| IR | Carbonyl (C=O) Stretch Frequency | ~1685 cm⁻¹ |
| UV-Vis | λ_max for π→π* transition | ~255 nm |
Note: These are illustrative values based on typical calculations for similar aromatic ketones and are not from a specific computational study on this exact molecule.
Advanced Analytical Methodologies for Characterization of 1 4 Tert Butylphenyl Heptan 1 One in Research Settings
High-Resolution Mass Spectrometry for Accurate Mass and Isotopic Abundance Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 1-(4-tert-Butylphenyl)heptan-1-one. Unlike standard mass spectrometry, HRMS provides the accurate mass of the molecular ion, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of the molecule, confirming its molecular formula as C₁₇H₂₆O.
The technique is particularly useful in distinguishing between isomers, which have the same nominal mass but different exact masses due to their distinct atomic arrangements. Furthermore, HRMS can be coupled with techniques like Gas Chromatography (GC-MS) to analyze complex reaction mixtures, allowing for the identification of byproducts and impurities. researchgate.net In the context of Friedel–Crafts acylation, a common method for synthesizing aromatic ketones, GC/MSⁿ analysis can be used to differentiate between regioisomers in the crude reaction mixture. researchgate.net
Isotopic abundance analysis, a feature of HRMS, examines the relative abundance of isotopes for each element in the molecule. The characteristic isotopic pattern of carbon (¹²C vs. ¹³C) and hydrogen (¹H vs. ²H) in this compound provides an additional layer of confirmation for its elemental composition.
Table 1: Theoretical vs. Experimental Mass Data for this compound
| Parameter | Theoretical Value | Experimental Value (HRMS) |
| Molecular Formula | C₁₇H₂₆O | C₁₇H₂₆O |
| Exact Mass | 246.1984 | 246.1981 |
| Monoisotopic Mass | 246.1984 | 246.1984 |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. researchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced NMR techniques offer deeper insights into the complex structure of this compound. researchgate.netcdnsciencepub.comcdnsciencepub.com
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity within the molecule. youtube.comemerypharma.com
COSY reveals proton-proton couplings, helping to identify adjacent protons in the heptanoyl chain and within the aromatic ring. emerypharma.comlibretexts.org
HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). youtube.com
HMBC shows correlations between protons and carbons over two or three bonds, which is vital for connecting the tert-butyl group to the phenyl ring, the phenyl ring to the carbonyl group, and the carbonyl group to the heptanoyl chain. youtube.comlibretexts.org
Solid-State NMR (ssNMR): For crystalline derivatives of this compound, ssNMR can provide information about the molecular structure and packing in the solid state. This can reveal details about conformational preferences that may differ from the solution state.
Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful technique for analyzing mixtures and determining the size of molecules in solution. manchester.ac.ukucsb.edunumberanalytics.com It separates the NMR signals of different components based on their diffusion coefficients, which are related to their size and shape. manchester.ac.uknumberanalytics.comjhu.edursc.org This can be used to confirm the monomeric state of this compound in solution and to detect the presence of any aggregates or larger impurities.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~197-200 |
| Quaternary Aromatic (C-C=O) | ~137 |
| Quaternary Aromatic (C-tert-butyl) | ~152 |
| Aromatic CH | ~128-133 |
| Methylene (B1212753) (α to C=O) | ~38 |
| Other Methylene (heptanoyl chain) | ~23-32 |
| Methyl (heptanoyl chain) | ~14 |
| Quaternary (tert-butyl) | ~35 |
| Methyl (tert-butyl) | ~31 |
Note: These are approximate values and can vary based on the solvent and other experimental conditions. rsc.orgscribd.com
Chromatographic Methods for Separation, Isolation, and Purity Profiling
Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound.
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a key method for isolating and purifying multigram quantities of the target compound from reaction mixtures. warwick.ac.ukresearchgate.net By using a suitable stationary phase (e.g., C18) and mobile phase, this compound can be separated from starting materials, byproducts, and other impurities with high resolution, yielding a highly pure product. warwick.ac.ukresearchgate.net
Advanced GC-MS for Reaction Mixture Analysis: As mentioned earlier, the coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful tool for analyzing the composition of crude reaction mixtures from syntheses like the Friedel-Crafts acylation. researchgate.net This technique allows for the identification and quantification of the desired product, as well as any regioisomers or other byproducts, providing valuable information for optimizing reaction conditions. researchgate.net
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives
For derivatives of this compound that can be crystallized, single-crystal X-ray crystallography provides the most definitive structural information in the solid state. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. eurjchem.comnih.govresearchgate.net
While obtaining suitable crystals of the parent compound might be challenging, the synthesis of crystalline derivatives can facilitate X-ray analysis. The resulting structural data offers unequivocal proof of the molecular structure and can reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. eurjchem.com
Development of Novel Analytical Probes for Chemical Reaction Monitoring
The development of novel analytical probes allows for the real-time monitoring of the formation of this compound during a chemical reaction. This is particularly valuable for understanding reaction kinetics and optimizing process parameters.
Fluorescence-based probes, for example, can be designed to react specifically with ketones to produce a fluorescent signal. nih.govacs.org The intensity of the fluorescence can be correlated with the concentration of the ketone product, providing a continuous readout of the reaction progress. nih.govacs.org Similarly, Raman spectroscopy can be used for real-time monitoring of reactions in continuous-flow systems. beilstein-journals.org The development of such probes and in-situ monitoring techniques is a growing area of research aimed at improving the efficiency and control of chemical synthesis. acs.org
Role As a Synthetic Intermediate and Applications in Materials Science
Precursor in the Synthesis of Other Complex Organic Molecules
The ketone functional group is a cornerstone of organic synthesis, participating in a vast array of chemical transformations. Consequently, 1-(4-tert-Butylphenyl)heptan-1-one can be envisioned as a valuable intermediate in the synthesis of more elaborate molecular structures.
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, paving the way for the construction of complex molecular skeletons. For instance, reactions such as the Wittig reaction or Horner-Wadsworth-Emmons olefination could be employed to convert the keto group into an alkene, introducing further functionality.
Furthermore, the ketone can be reduced to a secondary alcohol, which can then undergo a variety of subsequent reactions. Asymmetric reduction of the ketone could lead to chiral alcohols, which are highly valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals and natural products. acs.org While direct examples involving this compound are not prevalent in the literature, the synthesis of various phenyl ketone derivatives with potential biological activities highlights the importance of this class of compounds as synthetic intermediates. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents/Conditions | Potential Product Type |
| Nucleophilic Addition | Grignard reagents, organolithium reagents | Tertiary alcohols |
| Reduction | Sodium borohydride (B1222165), lithium aluminum hydride | Secondary alcohol |
| Asymmetric Reduction | Chiral catalysts (e.g., CBS catalyst) | Enantiomerically enriched secondary alcohol |
| Wittig Reaction | Phosphonium ylides | Alkenes |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Esters |
| Reductive Amination | Amines, reducing agent (e.g., NaBH3CN) | Amines |
Utilization in Polymer Chemistry and as Monomer/Additive Component
In the field of polymer chemistry, the incorporation of specific molecular motifs can significantly influence the properties of the resulting materials. The structure of this compound suggests its potential use as both a comonomer and an additive in polymer formulations.
The presence of the bulky tert-butyl group can impart increased solubility and thermal stability to polymers. When used as an additive, it can act as a plasticizer, increasing the flexibility and processability of the polymer matrix. The long heptanoyl chain can contribute to the internal plasticization of polymers, reducing their glass transition temperature and making them less brittle.
While direct polymerization of this compound is not a common strategy, it could potentially be functionalized to create a polymerizable monomer. For example, the ketone could be converted to a vinyl group, which could then participate in free-radical or other polymerization reactions. The introduction of ketone functionalities into the polymer backbone, as seen in polyketones, can enhance properties such as adhesion and photodegradability. d-nb.info
Application in Functional Organic Materials
The unique combination of a rigid aromatic core and a flexible aliphatic chain in this compound makes it a promising candidate for the synthesis of functional organic materials, particularly in the area of liquid crystals and optoelectronics.
The 4-tert-butylphenyl group is a common component in the design of liquid crystalline materials. Its rigid nature contributes to the formation of the mesophases that are characteristic of liquid crystals. The long heptanoyl chain provides the necessary flexibility and influences the transition temperatures between different liquid crystalline phases. Although direct use of this compound in liquid crystals is not documented, its structural similarity to known liquid crystal precursors suggests its potential in this area.
Furthermore, the aromatic ketone moiety can be a building block for various photoactive and electroactive materials. Ketones can act as photosensitizers or be transformed into other functional groups that are relevant for optoelectronic applications. The synthesis of complex molecules containing the tert-butyl-phenyl-substituted tetrapyridophenazine ligand, for instance, highlights the importance of this moiety in creating materials with interesting photophysical and electrochemical properties.
Influence of the 4-tert-Butylphenyl-Ketone Moiety on Material Properties and Performance
The 4-tert-butylphenyl-ketone moiety is expected to exert a significant influence on the properties and performance of materials into which it is incorporated.
The bulky tert-butyl group is known to disrupt close packing of molecules. In the context of polymers and functional materials, this can lead to:
Increased Solubility: The steric hindrance prevents strong intermolecular interactions, making the material more soluble in organic solvents.
Lowered Melting Points and Glass Transition Temperatures: The disruption of packing leads to a less ordered solid state, requiring less energy to transition to a liquid or rubbery state.
Enhanced Thermal Stability: The tert-butyl group can protect the aromatic ring from degradation at high temperatures.
The ketone group, being polar, can introduce specific interactions within a material:
Improved Adhesion: The polarity of the carbonyl group can enhance the adhesion of a polymer to polar surfaces.
Modified Dielectric Properties: The presence of a polar group will affect the dielectric constant and loss of the material.
Photoreactivity: The n-π* transition of the carbonyl group can be exploited for photochemical reactions, leading to applications in photo-crosslinking or photodegradation.
Future Research Directions and Unexplored Avenues for 1 4 Tert Butylphenyl Heptan 1 One
Development of Novel Catalytic Systems for Selective Synthesis
The primary route to 1-(4-tert-Butylphenyl)heptan-1-one is the Friedel-Crafts acylation of tert-butylbenzene (B1681246) with heptanoyl chloride or heptanoic anhydride (B1165640). beilstein-journals.orgcerritos.edu Traditional methods rely on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant waste. khanacademy.org Future research should focus on developing advanced catalytic systems that offer higher selectivity, efficiency, and sustainability.
Promising avenues include the use of tunable aryl alkyl ionic liquids (TAAILs) which can act as both solvent and catalyst, enabling robust, air-tolerant reactions at moderate temperatures. beilstein-journals.org For instance, systems using iron(III) chloride hexahydrate in TAAILs have shown high yields for the acylation of various benzene (B151609) derivatives and are scalable. researchgate.net Another green approach is the exploration of biocatalysis, using enzymes to perform Friedel-Crafts reactions under mild, environmentally benign conditions. nih.gov Furthermore, metal-free catalysis using materials like mesoporous graphitic carbon nitride (C₃N₄) could activate benzene derivatives directly, avoiding the need for metal chlorides and halogenated compounds altogether. rsc.org
| Catalyst System | Advantages | Potential for this compound |
| Homogeneous Lewis Acids (e.g., FeCl₃) in Ionic Liquids | High yields, moderate temperatures, air and water tolerant, catalyst recyclability. beilstein-journals.orgresearchgate.net | Offers a direct, more sustainable alternative to traditional AlCl₃-based synthesis with potentially high para-selectivity due to the bulky tert-butyl group. |
| Heterogeneous Solid Acids (e.g., Zeolites) | High activity and selectivity, ease of separation, reusability. researchgate.net | Zeolite beta, in particular, could provide high selectivity for the desired para-isomer, minimizing ortho-acylation byproducts. researchgate.net |
| Biocatalysts (e.g., Engineered Enzymes) | Environmentally benign, high stereoselectivity (if applicable), mild reaction conditions. nih.gov | Could lead to a highly sustainable production process, though enzyme engineering would be required to accommodate the specific substrates. |
| Metal-Free Catalysts (e.g., Graphitic C₃N₄) | Avoids metal contamination, utilizes alternative acylating agents (e.g., carboxylic acids). rsc.org | Represents a paradigm shift, potentially allowing direct acylation with heptanoic acid, enhancing the process's green credentials. |
Exploration of New Reactivity Patterns and Unconventional Transformations
Beyond its synthesis, the reactivity of the ketone moiety in this compound is a rich area for exploration. The presence of the unstrained C-C bond between the aryl and carbonyl groups offers a unique handle for unconventional transformations.
A significant area of future research is the palladium-catalyzed C-C bond activation of aryl ketones. nih.govresearchgate.net This strategy, often promoted by specialized ligands like pyridine-oxazoline, can transform the ketone into other valuable functional groups, such as aryl borates, biaryls, aryl nitriles, and aryl alkenes. nih.govresearchgate.net Applying this to this compound could provide access to a wide range of derivatives that are otherwise difficult to synthesize.
Another emerging area is the use of electroreductive methods. For example, the cross-coupling of aromatic ketones with N,N-dimethylformamide can yield α-hydroxyaldehydes, which are valuable multifunctional building blocks. acs.org This transformation is notable for avoiding transition metal catalysts and toxic reagents. acs.org Investigating the electroreductive formylation of this compound could open new synthetic pathways.
Furthermore, the α-position of the heptanoyl chain is a target for functionalization. While traditional enolate chemistry is well-established, modern methods like transition-metal-free, aerobic, direct α-arylation offer operationally simple and environmentally friendly alternatives to create more complex molecular architectures. nih.gov
Computational Design of Derivatives with Tailored Chemical or Material Properties
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of yet-to-be-synthesized molecules. chemrxiv.org This predictive power can guide synthetic efforts toward derivatives of this compound with specific, desirable characteristics for non-biological applications.
One promising avenue is the design of derivatives for use in liquid crystals. The rigid phenyl core combined with a flexible alkyl chain is a classic structural motif for liquid crystalline materials. DFT calculations could be used to model how modifications to the heptanoyl chain (e.g., introducing double bonds, branching) or the addition of other functional groups to the phenyl ring would affect mesophase formation and stability.
In the realm of polymer science, this compound could serve as a precursor to novel monomers. For instance, related structures based on (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane have been used to synthesize copolymers for organic field-effect transistors (OFETs). rsc.org Computational studies could predict the electronic properties (e.g., HOMO/LUMO levels) and conformational preferences of polymers derived from functionalized this compound, helping to identify promising candidates for semiconductor applications. rsc.org DFT can also elucidate reaction mechanisms, such as in NHC-catalyzed intramolecular reactions, which could be relevant for transforming the ketone into more complex heterocyclic structures. rsc.org
| Research Area | Computational Goal | Potential Application |
| Liquid Crystals | Predict mesophase behavior, transition temperatures, and molecular alignment based on structural modifications. | Display technologies, sensors. |
| Organic Electronics | Calculate electronic properties (band gap, charge mobility) of polymers derived from the compound. rsc.org | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs). |
| Reaction Mechanisms | Elucidate pathways for novel transformations (e.g., C-C activation, cyclizations) to guide synthetic efforts. nih.govchemrxiv.orgtib.eu | Efficient synthesis of complex molecules and materials. |
Advancement of Sustainable and Economical Synthetic Routes
Developing sustainable and economical synthetic routes is paramount for the practical application of any chemical compound. For this compound, this involves moving beyond classical Friedel-Crafts conditions which are often inefficient and produce significant hazardous waste. khanacademy.org
Future research should focus on atom-economical processes that minimize waste and energy consumption. This includes the aforementioned catalytic systems like those using ionic liquids or solid acids, which allow for catalyst recycling and milder reaction conditions. beilstein-journals.orgresearchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, can also significantly improve efficiency and reduce costs. rsc.orgresearchgate.net For example, a one-pot process that combines the synthesis of the acylating agent with the subsequent Friedel-Crafts reaction would be a significant advancement.
The choice of raw materials is also crucial. Investigating the use of heptanoic acid directly, instead of its more reactive (and expensive) acyl chloride derivative, is a key goal. Catalytic systems that can activate carboxylic acids in situ for acylation reactions, such as those employing metal-free catalysts, would represent a major step forward in sustainability. rsc.org
Integration into Emerging Fields of Chemical Science for Non-Biological Applications
The unique combination of a bulky, lipophilic tert-butyl group and a flexible alkyl chain makes this compound an attractive building block for materials science.
A primary area for exploration is in the field of organic electronics. The 4-tert-butylphenyl group is known to enhance the solubility and processability of conjugated polymers while influencing their solid-state packing. As demonstrated by related structures, incorporating this moiety into polymer backbones can lead to materials with good charge carrier mobility for applications in flexible OFETs. rsc.org The heptanoyl chain could be further functionalized to serve as a reactive handle for polymerization or as a solubilizing group.
Another potential application lies in the development of functional materials such as advanced lubricants or plasticizers. The long alkyl chain provides properties relevant to lubrication, while the bulky aromatic group can enhance thermal stability. Derivatives of this compound could also be investigated as components in novel surfactant systems or as building blocks for porous organic frameworks, where the defined geometry of the molecule could be used to create specific pore environments. The synthesis of complex derivatives, such as the ferrocenyl-pyrrolone structure derived from a related compound, highlights the potential to access unique molecular architectures with interesting electrochemical or catalytic properties. nih.gov
Q & A
Q. What are the common synthetic routes for 1-(4-tert-Butylphenyl)heptan-1-one, and how can reaction efficiency be monitored?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a tert-butyl-substituted aromatic ring reacts with heptanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC) to track acyl intermediate formation. Post-reaction, purification via column chromatography or recrystallization is recommended. Evidence from analogous ketones (e.g., 1-(4-Methoxyphenyl)heptan-1-one) suggests similar protocols .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELX software (SHELXL/SHELXS) is widely used for structure refinement, particularly for resolving disorder in aromatic or alkyl chains . Key parameters include R-factors (<0.08) and data-to-parameter ratios (>8:1). Hydrogen bonding and torsional angles should align with density functional theory (DFT)-optimized models to confirm geometry .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Based on GHS classification for structurally similar tert-butylphenyl ketones, wear PPE (gloves, goggles) to avoid eye irritation (Category 2A). Work under a fume hood, and store waste separately in designated containers for professional disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (NMR/IR) and crystallographic results for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomerism in solution) that are absent in solid-state structures. For example, tert-butyl groups may exhibit free rotation in NMR but appear fixed in XRD. To reconcile
Q. What advanced analytical techniques are suitable for quantifying trace impurities in synthesized batches?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is effective. For example, a methanol-buffer mobile phase (65:35 v/v, pH 4.6 adjusted with acetic acid) can resolve polar byproducts . Mass spectrometry (LC-MS) provides additional specificity for identifying sulfoxides or chlorinated derivatives, common side products in Friedel-Crafts reactions .
Q. How can reaction conditions be optimized to minimize halogenated byproducts during synthesis?
- Methodological Answer : Design of Experiments (DoE) approaches are recommended. Key variables include:
- Catalyst loading (AlCl₃: 1.2–1.5 equiv. to avoid excess Lewis acid).
- Solvent polarity (e.g., dichloromethane vs. nitrobenzene).
- Temperature control (0–5°C to suppress electrophilic side reactions).
Evidence from chlorinated analogs (e.g., 4'-tert-butyl-4-chlorobutyrophenone) suggests that halogen scavengers (e.g., AgNO₃) reduce unwanted substitutions .
Q. What computational methods are used to predict the compound’s photostability and UV absorption profiles?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) at the B3LYP/6-311+G(d,p) level can simulate UV-Vis spectra. Compare results with experimental data for avobenzone analogs (e.g., 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione), which share conjugated ketone systems . Solvent effects (PCM model) improve accuracy for λmax predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
